Kisspeptin-10

Description

Propriétés

IUPAC Name |

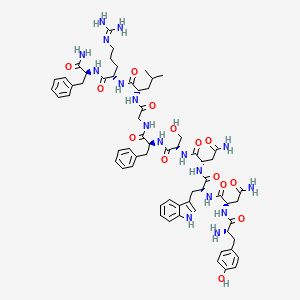

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKWYDZSSQNJI-INXYWQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374675-21-5 |

Source

|

| Record name | Kisspeptin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kisspeptin-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Role of Kisspeptin-10 in the Neuroendocrine Control of Reproduction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-10, a decapeptide product of the KISS1 gene, has emerged as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a critical component in the neuroendocrine control of reproduction.[1][2][3] Acting as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as KISS1R, this compound is a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion.[1][4] This stimulation of GnRH neurons is the primary mechanism through which kisspeptin governs the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. Inactivating mutations in the KISS1R gene are associated with hypogonadotrophic hypogonadism, underscoring the indispensable role of the kisspeptin signaling system in pubertal onset and reproductive health. This technical guide provides an in-depth overview of the core functions of this compound, its signaling pathways, quantitative effects on hormone secretion, and detailed experimental protocols for its study.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to its cognate receptor, GPR54 (KISS1R), which is predominantly expressed on GnRH neurons. This ligand-receptor interaction initiates a cascade of intracellular signaling events. The GPR54 receptor is coupled to Gαq subunits. Upon activation by this compound, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The increase in intracellular calcium and activation of other downstream kinases, such as extracellular signal-regulated kinases (ERK1/2) and p38 MAP kinases, ultimately leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.

Recent studies have also indicated the involvement of other signaling molecules, including AKT, mTOR, and STAT5, in the downstream effects of this compound/GPR54 activation in various cell types.

Quantitative Effects on Hormone Secretion

Administration of this compound has been shown to potently stimulate the HPG axis, leading to a dose-dependent increase in gonadotropin and testosterone levels. The following tables summarize key quantitative data from studies in both human and animal models.

Table 1: Effects of Intravenous Bolus this compound in Healthy Men

| Dose (µg/kg) | Peak LH Increase (IU/L) | Time to Peak LH | Peak FSH Increase (IU/L) | Reference |

| 0.01 | - | - | - | |

| 0.03 | - | - | - | |

| 0.1 | - | - | - | |

| 0.3 | Significant Increase | - | Significant Increase | |

| 1.0 | 4.1 ± 0.4 to 12.4 ± 1.7 | 30 min | Significant Increase | |

| 3.0 | Reduced response vs. 1 µg/kg | - | No significant increase |

Table 2: Effects of Continuous Intravenous Infusion of this compound in Healthy Men

| Infusion Rate (µg/kg·h) | Duration (h) | Mean LH Increase (IU/L) | Mean Testosterone Increase (nmol/L) | LH Pulse Frequency Increase (pulses/h) | Reference |

| 1.5 | 9 | 5.2 ± 0.8 to 14.1 ± 1.7 | - | 0.7 ± 0.1 to 1.0 ± 0.2 | |

| 4.0 | 22.5 | 5.4 ± 0.7 to 20.8 ± 4.9 | 16.6 ± 2.4 to 24.0 ± 2.5 | Obscured by high secretion |

Table 3: Effects of this compound Administration in Rodent Models

| Species | Administration Route | Dose | LH Response | FSH Response | Testosterone Response | Reference |

| Adult Male Rat | Intracerebroventricular | 3 nmol | Significant increase at 10, 20, 60 min | Significant increase at 60 min | Significant increase at 20, 60 min | |

| Adult Male Rat | Intraperitoneal | 300 nmol | Significant increase | Significant increase | Significant increase | |

| Ovariectomized Rat | Intravenous | 7.5, 35, 100 nmol | Dose-dependent increase | - | - |

Note: The variability in responses can be attributed to differences in experimental design, species, and the physiological state of the subjects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's role in reproduction.

Protocol 1: Intravenous (IV) Bolus Administration of this compound in Humans

Objective: To assess the acute dose-response effect of this compound on gonadotropin secretion.

Materials:

-

This compound (pharmaceutical grade)

-

Sterile saline (0.9% NaCl) for injection

-

Indwelling intravenous cannulas

-

Blood collection tubes (e.g., EDTA or serum separator tubes)

-

Centrifuge

-

Freezer (-20°C or -80°C) for sample storage

-

Hormone assay kits (e.g., ELISA, RIA) for LH and FSH

Procedure:

-

Subject Preparation: Healthy male volunteers are recruited after obtaining informed consent and ethical approval. Subjects should fast overnight to minimize metabolic variability.

-

Cannulation: An indwelling intravenous cannula is inserted into a forearm vein for blood sampling and another in the contralateral arm for this compound administration.

-

Baseline Blood Sampling: Blood samples are collected at regular intervals (e.g., -60, -45, -30, -20, -10, and 0 minutes) prior to this compound administration to establish baseline hormone levels.

-

This compound Administration: A single intravenous bolus of this compound, dissolved in sterile saline, is administered at a specific dose (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, or 3.0 µg/kg). A vehicle (saline) only injection serves as a control.

-

Post-Administration Blood Sampling: Blood samples are collected at frequent intervals (e.g., 10, 20, 30, 45, 60, 75, and 90 minutes) after administration to capture the hormonal response.

-

Sample Processing and Storage: Blood samples are centrifuged to separate plasma or serum, which is then aliquoted and stored at -20°C or -80°C until hormone analysis.

-

Hormone Analysis: Luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations are measured using validated immunoassays.

-

Data Analysis: The change in hormone levels from baseline is calculated. The area under the curve (AUC) can be determined to quantify the total hormone release. Statistical analysis is performed to assess dose-dependency.

Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Rodents

Objective: To investigate the central effects of this compound on the HPG axis, bypassing the blood-brain barrier.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Guide cannulas and internal injectors

-

Dental cement

-

Surgical instruments

-

Blood collection supplies (e.g., tail vein nick or cardiac puncture)

Procedure:

-

Surgical Cannula Implantation: Adult male rats are anesthetized and placed in a stereotaxic apparatus. A guide cannula is surgically implanted into a lateral cerebral ventricle using predetermined coordinates. The cannula is secured with dental cement. Animals are allowed to recover for a week.

-

This compound Administration: On the day of the experiment, an internal injector connected to a microsyringe is inserted into the guide cannula. A small volume of this compound dissolved in aCSF (e.g., 3 nmol in 5 µl) is infused into the ventricle over a short period. Control animals receive an equivalent volume of aCSF.

-

Blood Sampling: Blood samples are collected at specified time points (e.g., 10, 20, and 60 minutes post-injection) via a tail vein nick or, for a terminal experiment, via cardiac puncture.

-

Hormone Analysis: Plasma is separated and analyzed for LH, FSH, and testosterone concentrations using rodent-specific immunoassays.

-

Verification of Cannula Placement: After the experiment, animals are euthanized, and dye is injected through the cannula to verify its correct placement in the ventricle.

Discussion and Future Directions

The evidence overwhelmingly supports the role of this compound as a potent upstream regulator of the HPG axis. Its primary action is the stimulation of GnRH neurons, leading to the pulsatile release of gonadotropins. This makes the Kisspeptin-GPR54 system a promising target for the development of novel therapeutics for reproductive disorders, including infertility and precocious or delayed puberty.

Future research should focus on several key areas:

-

Long-term effects: While acute administration of this compound is stimulatory, continuous exposure can lead to desensitization of the GPR54 receptor. Further studies are needed to understand the mechanisms of desensitization and to develop intermittent dosing strategies that maintain efficacy.

-

Sex-specific differences: The response to this compound can be sexually dimorphic, with women in the follicular phase of their menstrual cycle showing a blunted response compared to men and women in the preovulatory phase. Elucidating the hormonal and neuronal basis of these differences is crucial for clinical applications.

-

Development of Kisspeptin analogs: The development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and oral bioavailability, will be essential for their therapeutic utility. The creation of potent and specific antagonists is also valuable for both research and potential clinical applications where suppression of the HPG axis is desired.

References

- 1. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 2. The Neuroendocrine Regulation of Reproductive Behavior and Emotional Control by Kisspeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptidesciences.com [peptidesciences.com]

- 4. The role of kisspeptin signalling in the hypothalamic–pituitary–gonadal axis — current perspective | Javed | Endokrynologia Polska [journals.viamedica.pl]

The Kisspeptin-10 Signaling Pathway: A Technical Guide to a Master Regulator of Reproduction

Introduction

Kisspeptins, a family of peptides encoded by the KISS1 gene, have emerged as indispensable regulators of the reproductive axis.[1][2] The smallest bioactive fragment, Kisspeptin-10 (KP-10), comprises the C-terminal ten amino acids and retains the full biological activity of its larger counterparts.[3][4] It exerts its effects by binding to a G-protein coupled receptor known as KISS1R (also GPR54), initiating a cascade of intracellular events with profound downstream physiological consequences. Originally identified for its role in suppressing cancer metastasis, the Kisspeptin/KISS1R system is now recognized as the master gatekeeper of puberty and a critical modulator of gonadotropin secretion. This technical guide provides an in-depth exploration of the KP-10 signaling pathway, its downstream effects, quantitative parameters, and the experimental methodologies used to elucidate its function.

Core Signaling Pathway of this compound

The binding of this compound to its cognate receptor, KISS1R, primarily activates the canonical Gαq/11 signaling pathway. This interaction triggers a well-defined sequence of intracellular events, leading to cellular activation.

-

Receptor Activation and G-Protein Coupling: this compound binds to the seven-transmembrane domain KISS1R, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gq/11 alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This sustained increase in intracellular calcium is a hallmark of KP-10 signaling.

-

Protein Kinase C (PKC) Activation: Concurrently, DAG activates protein kinase C (PKC), which phosphorylates a multitude of downstream target proteins.

-

MAPK Cascade Activation: The combined action of increased intracellular Ca2+ and PKC activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, most notably extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.

Beyond the primary Gαq/11 pathway, KP-10 signaling can also engage other pathways, such as the Phosphatidylinositol-3-Kinase (PI3K)/Akt and STAT5 pathways, in a cell-type-specific manner.

Downstream Effects of this compound Signaling

The intracellular cascade initiated by KP-10 translates into significant physiological outcomes, primarily centered on the regulation of the reproductive system.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The most profound effect of KP-10 is the potent stimulation of the HPG axis. This is achieved through direct action on Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.

-

GnRH Neuron Activation: KP-10 signaling causes a remarkable and prolonged depolarization of GnRH neurons. This leads to an increase in their firing rate, which is the obligatory signal for the pulsatile release of GnRH into the hypophyseal portal system.

-

Gonadotropin Release: GnRH travels to the anterior pituitary gland, where it stimulates gonadotrope cells to secrete Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH). Intravenous administration of KP-10 in humans results in a rapid, dose-dependent increase in serum LH.

-

Sex Steroid Production: The surge in LH stimulates the gonads (testes in males, ovaries in females) to produce sex steroids. In men, KP-10 infusion leads to a significant rise in serum testosterone.

-

Puberty and Fertility: This entire pathway is essential for the onset of puberty, the regulation of the menstrual cycle, and the maintenance of fertility. Inactivating mutations in the KISS1R gene lead to a failure to undergo puberty, a condition known as hypogonadotropic hypogonadism.

Other Physiological Roles

-

Metastasis Suppression: The KISS1 gene was originally named for its ability to suppress melanoma metastasis. KP-10 signaling can limit cancer cell motility and proliferation.

-

Energy Homeostasis: Kisspeptin neurons can act as a bridge between energy balance and reproduction. KP-10 has been shown to modulate the expression and release of neuropeptides involved in appetite control, such as Neuropeptide Y (NPY).

-

Cardiovascular Effects: Kisspeptins are potent vasoconstrictor compounds and can induce contractions in myocardial cells.

-

Lactation: In bovine mammary epithelial cells, KP-10 has been shown to induce the synthesis of β-casein, a major milk protein, via the KISS1R and its downstream pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound signaling and its effects, compiled from various studies.

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound

| Parameter | Species | Receptor | Value | Source |

| pKi | Human | KISS1R | 8.60 - 10.46 | |

| pKd | Human | KISS1R | 8.70 | |

| pKi | Rat | KISS1R | 8.80 - 10.24 | |

| EC50 (Ca2+ Mobilization) | Human | KISS1R | 1.6 x 10⁻⁷ M | |

| EC50 (IP Accumulation) | Human | KISS1R | 3.0 x 10⁻⁶ M |

Table 2: In Vivo Effects of this compound Administration

| Species | Administration | Dose | Effect | Source |

| Human (Male) | IV Bolus | 1.0 µg/kg | Maximal stimulation of serum LH (4.1 to 12.4 IU/liter) | |

| Human (Male) | IV Infusion | 4.0 µg/kg·h | Increased mean LH (5.4 to 20.8 IU/liter); Increased Testosterone (16.6 to 24.0 nmol/liter) | |

| Human (Male) | IV Infusion | 1.5 µg/kg·h | Increased LH pulse frequency (0.7 to 1.0 pulses/h) | |

| Rat (Male) | IV Bolus | 0.3 nmol/kg | Robust LH bursts | |

| Rat (Male) | ICV | 1 nmol | ~2-fold increase in hypothalamic GnRH mRNA | |

| Mouse (Male) | ICV | 10-100 nM | Direct depolarization of >90% of GnRH neurons (adult) |

Table 3: Effects of this compound on Gene Expression and Secretion In Vitro

| Cell Line | Concentration | Duration | Effect | Source |

| GT1-7 (GnRH) | 1 and 10 nM | 30 min | Significant stimulation of GnRH release | |

| GT1-7 (GnRH) | 10 nM | 24 h | Upregulation of GnRH mRNA levels | |

| Hypo-E22 (Hypothalamic) | 100 nM - 10 µM | - | Increased NPY gene expression | |

| bMECs (Bovine Mammary) | 100 nM | - | Significant increase in β-casein (CSN2) synthesis |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the KP-10 signaling pathway. Below are protocols for key experiments.

Protocol 1: Intracellular Calcium Imaging

This method measures the change in cytosolic free calcium concentration following receptor activation.

-

Cell Preparation: Primary GnRH neurons or immortalized cell lines (e.g., GT1-7) are cultured on poly-L-lysine-coated coverslips.

-

Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM) or Fura Red, typically at 1 µM for 60 minutes at 37°C.

-

Imaging Setup: The coverslip is placed in an imaging bath on an inverted microscope equipped for fluorescence imaging. The bath is perfused with a physiological salt solution.

-

Stimulation and Recording: A baseline fluorescence is recorded before perfusing the bath with a solution containing KP-10 (e.g., 30-100 nM). Changes in fluorescence intensity, which correlate with intracellular Ca2+ concentration, are recorded over time.

-

Use of Inhibitors (Optional): To dissect the source of the calcium signal, specific channel blockers can be used. For example, tetrodotoxin (TTX) to block voltage-gated sodium channels or SKF96365 to inhibit receptor-mediated calcium entry.

Protocol 2: ERK1/2 Phosphorylation Assay via Western Blotting

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Cell Culture and Serum Starvation: Cells (e.g., HEK-293 transfected with KISS1R, or hypothalamic cell lines) are grown to confluence in 6-well plates. To reduce basal phosphorylation levels, cells are serum-starved for 6-12 hours prior to the experiment.

-

Ligand Stimulation: Cells are stimulated with various concentrations of KP-10 for a predetermined time course (e.g., 5-60 minutes). A "0 min" or vehicle-only control is included.

-

Cell Lysis: The stimulation is stopped by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Cells are scraped and the lysate is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein (10-20 µg) are resolved on an SDS-PAGE gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% BSA) and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: To normalize the data, the membrane is stripped of antibodies and then re-probed with a primary antibody that detects total ERK1/2. The ratio of p-ERK to total ERK is then calculated.

Protocol 3: In Vivo Hormone Response in Rodents

This protocol assesses the effect of KP-10 on the HPG axis in a live animal model.

-

Animal Model: Adult male rats or mice are used. Animals are acclimatized and housed under standard conditions.

-

Cannulation (Optional): For serial blood sampling, animals may be fitted with jugular vein cannulas to allow for stress-free sample collection.

-

KP-10 Administration: KP-10 is administered via a chosen route. For central effects, intracerebroventricular (i.c.v.) injection is used. For systemic effects, intravenous (i.v.) or intraperitoneal (i.p.) injections are common. Doses are typically in the nmol/kg range. A vehicle control group (e.g., saline) is essential.

-

Blood Sampling: Blood samples are collected at baseline (t=0) and at various time points post-injection (e.g., 10, 20, 30, 60, 90 minutes).

-

Hormone Analysis: Plasma is separated from the blood samples. The concentrations of LH, FSH, and testosterone are measured using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: Hormone levels at each time point are compared between the KP-10 treated group and the vehicle control group using appropriate statistical tests.

Conclusion

The this compound signaling pathway represents a cornerstone of reproductive neuroendocrinology. Its activation of the KISS1R receptor triggers a robust Gαq/11-mediated cascade, leading to the profound depolarization of GnRH neurons and the subsequent activation of the entire HPG axis. The quantitative data consistently demonstrate its high potency both in vitro and in vivo. The detailed experimental protocols outlined provide a framework for researchers to further investigate the nuanced roles of this critical peptide. A thorough understanding of this pathway is not only fundamental to reproductive biology but also holds significant therapeutic potential for treating disorders of puberty, infertility, and certain types of cancer.

References

- 1. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of this compound Peptide - The Copenhagen Post [cphpost.dk]

- 3. The Effects of this compound on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Kisspeptin/KISS1R Signaling System: The Gatekeeper of Puberty

An In-Depth Technical Guide to the Physiological Significance of Kisspeptin-10 in Puberty Onset

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The onset of puberty, a complex neuroendocrine process, is orchestrated by the reactivation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. For decades, the precise trigger for this reawakening remained elusive. The discovery of kisspeptin, a neuropeptide product of the KISS1 gene, and its receptor, KISS1R (GPR54), revolutionized the field of reproductive biology. It is now unequivocally established that kisspeptin signaling is the master controller of puberty onset. This compound, the shortest biologically active isoform, acts as a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH), thereby initiating the cascade of hormonal events that culminate in sexual maturation. This guide provides a comprehensive technical overview of the role of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

The reproductive system is governed by the HPG axis, which remains largely quiescent during childhood. The initiation of puberty is marked by a significant increase in the pulsatile secretion of GnRH from the hypothalamus. This, in turn, stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which drive gonadal development and sex steroid production.

The discovery that inactivating mutations in the KISS1R gene (also known as GPR54) cause a failure of pubertal maturation, a condition known as hypogonadotropic hypogonadism, provided the first definitive evidence of this system's crucial role. Conversely, activating mutations in KISS1 or KISS1R have been identified in patients with central precocious puberty.

Kisspeptins are a family of peptides derived from the KISS1 gene, which includes Kisspeptin-54, -14, -13, and -10. This compound represents the C-terminal decapeptide and is the minimum sequence required for full biological activity. These peptides act as the endogenous ligands for the G protein-coupled receptor KISS1R.

Hypothalamic kisspeptin neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly synapse with GnRH neurons. This anatomical arrangement positions the kisspeptin system as a pivotal upstream regulator of the HPG axis, integrating various permissive signals, such as metabolic cues (e.g., leptin) and steroid feedback, to time the onset of puberty.

Mechanism of Action: From Neuropeptide to Neuronal Firing

This compound is arguably the most potent known stimulator of GnRH neurons. Its action is direct, rapid, and essential for the pubertal increase in GnRH pulsatility.

-

Binding and G-Protein Activation: this compound binds to the KISS1R on the surface of GnRH neurons. This receptor is coupled to the Gαq protein.

-

Intracellular Cascade: Receptor activation initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Calcium Mobilization: This hydrolysis generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Ion Channel Modulation & Depolarization: The rise in intracellular Ca2+ and other downstream signals modulate multiple ion channels. This includes the opening of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the closure of inwardly rectifying potassium (Kir) channels.

-

Neuronal Firing: The net effect of these ionic changes is a profound and sustained depolarization of the GnRH neuron's membrane potential, leading to a dramatic increase in its firing rate of action potentials.

-

GnRH Release: This intense electrical activity triggers the pulsatile release of GnRH into the hypophyseal portal circulation, thereby activating the downstream pituitary-gonadal axis.

The stimulatory effect of kisspeptin is blocked by GnRH antagonists, confirming that its primary physiological action is upstream of GnRH secretion.

Quantitative Data on this compound Action

The potent effects of this compound have been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.

Table 3.1: Effects of Exogenous this compound on Gonadotropin Release

| Species/Condition | This compound Dose & Route | Key Outcome (Peak Hormone Levels) | Citation(s) |

| Healthy Men (Human) | 0.3 nmol/kg (IV bolus) | Significant elevation in serum LH. | |

| Healthy Men (Human) | 1.0 nmol/kg (IV bolus) | Significant elevation in serum FSH. | |

| Preovulatory Women (Human) | 10 nmol/kg (IV bolus) | Significant elevation in serum LH and FSH. | |

| Follicular Phase Women (Human) | Up to 10 nmol/kg (IV bolus) | No significant alteration in gonadotropins observed. | |

| Prepubertal Ewes | 1 mg (IV) | Significant increase in LH secretion, peaking at 30 min post-injection. | |

| Prepubertal Buffaloes | 10 µg/kg (IV) | LH increased from basal to 36.28 ± 8.66 ng/ml; no significant FSH change. | |

| Adult Male Lions | 1 µg/kg (IV) | Robust LH and testosterone response. |

Table 3.2: Electrophysiological Responses of GnRH Neurons to this compound

| Species/Model | This compound Concentration | Percentage of Responding Neurons | Electrophysiological Effect | Citation(s) |

| Adult Male & Female Mice | 10-100 nM | >90% | Potent, long-lasting depolarization and intense firing. | |

| Adult Male & Female Mice | 100 nM | ~75% | 6.4 mV mean depolarization; 87% mean increase in firing rate. | |

| Juvenile Mice (P8-P19) | 10-100 nM | 27% | Reduced responsiveness compared to adults. | |

| Prepubertal Mice (P26-P33) | 10-100 nM | 44% | Intermediate responsiveness, increasing with development. |

Key Experimental Methodologies

The elucidation of kisspeptin's role has been dependent on a range of sophisticated experimental techniques. Detailed below are generalized protocols for three cornerstone methodologies.

Protocol: In Vivo Assessment of HPG Axis Activation by this compound

Objective: To determine the effect of peripherally administered this compound on circulating gonadotropin levels in a research subject.

-

Subject Preparation: Subjects (e.g., healthy human volunteers, non-human primates, rodents) are acclimated. An intravenous (IV) catheter is placed in a suitable vein (e.g., cephalic, jugular) for blood sampling and administration.

-

Baseline Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) for a baseline period (e.g., 60-70 minutes) to establish basal hormone levels.

-

This compound Administration: A sterile, pyrogen-free solution of this compound is administered as an IV bolus at a predetermined dose (e.g., 0.3 - 10 nmol/kg). A vehicle (e.g., saline) is used for control subjects/visits.

-

Post-Administration Sampling: Blood sampling continues at the same regular intervals for a defined period (e.g., 2-4 hours) to capture the hormonal response over time.

-

Sample Processing: Blood is collected into appropriate tubes (e.g., EDTA tubes), centrifuged to separate plasma, and stored at -80°C until analysis.

-

Hormone Analysis: Plasma concentrations of LH and FSH are quantified using validated immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Data Analysis: Hormone concentration data are plotted against time. Parameters such as peak concentration, time to peak, and area under the curve (AUC) are calculated and compared between treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol: Perforated-Patch Electrophysiological Recording from GnRH Neurons

Objective: To measure the direct effect of this compound on the membrane potential and firing rate of GnRH neurons in vitro.

-

Animal Model: A transgenic mouse line expressing a fluorescent reporter (e.g., Green Fluorescent Protein, GFP) under the control of the GnRH promoter is typically used to allow for visual identification of GnRH neurons.

-

Brain Slice Preparation: The mouse is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 250 µm thick) containing the preoptic area are prepared using a vibratome.

-

Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope equipped with fluorescence and infrared differential interference contrast (IR-DIC) optics. The slice is continuously perfused with oxygenated aCSF at 32-34°C.

-

Neuron Identification: A GFP-expressing GnRH neuron is identified under fluorescence.

-

Perforated-Patch Recording: A glass micropipette filled with an internal solution containing a pore-forming agent (e.g., nystatin or gramicidin) is advanced to the cell body. A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The pore-forming agent slowly permeabilizes the membrane patch, allowing for electrical access without dialyzing the cell's intracellular contents.

-

Baseline Recording: The neuron's resting membrane potential and spontaneous firing rate are recorded in current-clamp mode.

-

This compound Application: this compound (e.g., 100 nM) is applied to the slice via the perfusion bath for a short duration (e.g., 2-4 minutes).

-

Response Recording: Changes in membrane potential and firing frequency are recorded continuously during and after peptide application. The response to kisspeptin is often prolonged, lasting many minutes.

-

Data Analysis: The magnitude of depolarization (mV) and the change in firing frequency (Hz) are quantified and analyzed.

Protocol: In Situ Hybridization (ISH) for Kiss1 mRNA

Objective: To localize and quantify the expression of Kiss1 messenger RNA in hypothalamic tissue sections.

-

Tissue Preparation: Anesthetized animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution.

-

Sectioning: The cryoprotected brain is frozen, and coronal sections (e.g., 20-30 µm) are cut on a cryostat. Sections are mounted onto coated microscope slides.

-

Probe Synthesis: An antisense RNA probe complementary to the Kiss1 mRNA sequence is synthesized via in vitro transcription. The probe is labeled with a detectable marker, such as digoxigenin (DIG) or a radioactive isotope (e.g., ³⁵S). A sense probe is also prepared as a negative control.

-

Hybridization: Slides are pretreated to enhance probe permeability. The labeled probe is diluted in a hybridization buffer and applied to the tissue sections. Slides are incubated overnight in a humidified chamber at an elevated temperature (e.g., 65°C) to allow the probe to bind specifically to the target mRNA.

-

Washing: A series of stringent washes are performed to remove any non-specifically bound probe.

-

Detection:

-

For DIG-labeled probes: Sections are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP). A chromogenic substrate (e.g., NBT/BCIP) is then added, which produces a colored precipitate at the site of probe binding.

-

For radioactive probes: Slides are dipped in photographic emulsion and stored in the dark for exposure. After developing, silver grains are visible over cells expressing the target mRNA.

-

-

Imaging and Analysis: Slides are imaged under a microscope. The number of labeled cells and/or the signal intensity can be quantified in specific brain regions (e.g., ARC, AVPV) to compare expression levels between different experimental groups (e.g., juvenile vs. adult).

Visualization of Key Pathways and Workflows

Kisspeptin Signaling in the HPG Axis

Caption: Hierarchical control of puberty by hypothalamic this compound.

Experimental Workflow for Elect

An In-depth Technical Guide to the Interaction of Kisspeptin-10 with the GPR54 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide member of the kisspeptin peptide family, and its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), form a critical signaling system with a pivotal role in reproductive endocrinology.[1][2][3] Initially identified for its role in suppressing cancer metastasis, the this compound/GPR54 pathway is now recognized as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, the onset of puberty and the maintenance of reproductive function.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and GPR54, detailing the associated signaling cascades, quantitative binding and functional data, and the experimental protocols used to elucidate these interactions.

This compound and GPR54: Molecular Interaction

This compound is the minimal peptide sequence derived from the full-length 145-amino acid product of the KISS1 gene that retains maximal activity at the GPR54 receptor. The binding of this compound to GPR54 is a high-affinity interaction that initiates a cascade of intracellular signaling events.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to the GPR54 receptor has been quantified using radioligand binding assays. These assays typically involve the use of a radiolabeled form of a kisspeptin peptide to compete with unlabeled this compound for binding to cells or membranes expressing the GPR54 receptor. The inhibition constant (Ki) is a measure of the affinity of this compound for the receptor.

| Ligand | Receptor Species | Cell Line/Tissue | Assay Type | Ki (nM) | Reference |

| This compound (human) | Rat | CHO-K1 cells expressing rat GPR54 | Competition Binding | 1.59 | |

| This compound (human) | Human | CHO-K1 cells expressing human GPR54 | Competition Binding | 2.33 |

GPR54-Mediated Signaling Pathways

The activation of GPR54 by this compound triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathway involves the Gαq/11 subunit, but evidence also points to the involvement of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Gαq/11-PLC-Calcium Mobilization Pathway

The canonical signaling pathway activated by the this compound/GPR54 interaction is mediated by the Gαq/11 family of G proteins. This cascade proceeds as follows:

-

Gαq/11 Activation: Upon this compound binding, GPR54 activates the Gαq/11 protein.

-

PLC Activation: The activated α-subunit of Gαq/11 stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound stimulation of GPR54 also leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling cascade. This pathway is crucial for regulating gene expression and cellular processes like proliferation and differentiation. The activation of ERK1/2 can be initiated through Gαq/11 and PKC, as well as through β-arrestin-dependent mechanisms.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Activation of the PI3K/Akt signaling pathway by this compound has also been reported. This pathway is critically involved in cell survival, growth, and metabolism. The precise mechanism of GPR54 coupling to the PI3K/Akt pathway is still under investigation but may involve G protein βγ subunits or transactivation of receptor tyrosine kinases.

Quantitative Analysis of Functional Responses

The functional potency of this compound in activating these signaling pathways is determined by measuring the concentration required to elicit a half-maximal response (EC50).

| Functional Assay | Cell Line | Receptor Species | EC50 (nM) | Reference |

| Calcium Mobilization | CHO cells | Human | 0.24 | |

| Calcium Mobilization | CHO cells | Human | 0.96 | |

| Calcium Mobilization | CHO cells | Rat | 4.2 |

Experimental Protocols

The characterization of the this compound/GPR54 interaction relies on a variety of in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to GPR54.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human or rat GPR54.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein), a fixed concentration of radiolabeled kisspeptin (e.g., [125I]Kisspeptin-54), and a range of concentrations of unlabeled this compound.

-

Incubate the mixture at 30°C for 30-60 minutes with gentle agitation to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the concentration of unlabeled this compound.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPR54 activation.

Methodology:

-

Cell Preparation:

-

Plate GPR54-expressing cells (e.g., CHO or HEK293 cells) in a black, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.

-

-

Stimulation and Measurement:

-

Prepare a plate with varying concentrations of this compound.

-

Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

-

Establish a baseline fluorescence reading.

-

Add the this compound solutions to the wells and immediately begin measuring the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) over time.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

Methodology:

-

Cell Treatment and Lysis:

-

Culture GPR54-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations or for different time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Western Blotting:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

-

Conclusion

The interaction between this compound and its receptor, GPR54, is a fundamental process in the neuroendocrine control of reproduction. This guide has provided a detailed overview of the molecular and cellular aspects of this interaction, including the primary signaling pathways, quantitative binding and functional data, and the experimental methodologies used for their characterization. A thorough understanding of this system is essential for researchers and drug development professionals seeking to modulate the HPG axis for therapeutic purposes in a range of reproductive and oncological disorders.

References

An In-depth Technical Guide to the Endogenous Production and Regulation of Kisspeptin-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous production and regulation of Kisspeptin-10, a critical neuropeptide in the control of reproductive function. This document details its biosynthesis, anatomical localization, and the complex regulatory mechanisms governing its expression and secretion. Furthermore, it presents quantitative data on this compound levels in various physiological states, detailed experimental protocols for its detection and quantification, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

Kisspeptins are a family of peptides encoded by the KISS1 gene. The primary product is a 145-amino acid prepropeptide, which is cleaved into several biologically active peptides, including kisspeptin-54, -14, -13, and the C-terminal decapeptide, this compound. All these peptides share a common C-terminal RF-amide motif and bind to the G protein-coupled receptor, GPR54 (also known as KISS1R), to exert their physiological effects. This compound is the minimal sequence required for full receptor activation and is a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH).

Endogenous Production of this compound

Biosynthesis

The production of this compound begins with the transcription of the KISS1 gene into mRNA, followed by translation into the 145-amino acid prepro-kisspeptin. Through post-translational processing by prohormone convertases, this precursor is cleaved into the 54-amino acid peptide, kisspeptin-54. Further enzymatic cleavage of kisspeptin-54 yields the shorter, fully active fragments, including this compound.

Anatomical Localization

Kisspeptin-producing neurons are primarily located in specific nuclei of the hypothalamus. The distribution of these neurons exhibits some species-specific differences.

-

In rodents , the major populations of kisspeptin neurons are found in the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC) . A smaller population is also present in the periventricular nucleus (PeN)[1].

-

In humans and other primates , kisspeptin neurons are predominantly located in the infundibular nucleus (the human equivalent of the ARC) and the preoptic area (POA) [2].

Beyond the hypothalamus, KISS1 mRNA and kisspeptin immunoreactivity have been detected in other tissues, including the placenta, pituitary, gonads, pancreas, and liver, suggesting broader physiological roles.

Regulation of this compound Expression and Secretion

The expression of the KISS1 gene and the subsequent secretion of kisspeptin are tightly regulated by a complex interplay of hormonal, neural, and metabolic signals.

Hormonal Regulation

Sex steroids are the primary regulators of kisspeptin expression, exerting both positive and negative feedback effects on the hypothalamic-pituitary-gonadal (HPG) axis.

-

Estrogen: In females, estrogen exerts a dual regulatory role. It positively regulates KISS1 expression in the AVPV (in rodents), which is crucial for generating the preovulatory GnRH/LH surge. Conversely, estrogen negatively regulates KISS1 expression in the ARC, contributing to the tonic, pulsatile release of GnRH[3].

-

Testosterone: In males, testosterone, primarily through its conversion to estrogen, exerts a negative feedback effect on kisspeptin expression in the ARC.

Neural Regulation

Kisspeptin neurons in the ARC, often referred to as KNDy neurons, co-express two other neuropeptides: Neurokinin B (NKB) and Dynorphin (Dyn) . These neuropeptides act in an autocrine and paracrine manner to regulate kisspeptin secretion.

-

Neurokinin B (NKB): NKB is stimulatory and is thought to play a role in synchronizing the pulsatile release of kisspeptin.

-

Dynorphin (Dyn): Dynorphin is inhibitory and acts to brake kisspeptin release.

Metabolic Regulation

Metabolic cues, such as leptin and ghrelin, can also influence kisspeptin expression, thereby linking energy status to reproductive function. States of negative energy balance are often associated with suppressed kisspeptin signaling and reproductive function.

Quantitative Data on this compound

The following tables summarize quantitative data on this compound levels and KISS1 mRNA expression under different physiological conditions.

Table 1: Serum Kisspeptin Levels in Humans During Different Phases of the Menstrual Cycle

| Menstrual Cycle Phase | Serum Kisspeptin (nmol/l) | Reference |

| Early Follicular | 264.11 ± 28.42 | [4] |

| Preovulatory | 472.46 ± 17.82 | [4] |

| Luteal | 724.79 ± 36.85 |

Table 2: Hypothalamic KISS1 mRNA Expression in Rats During the Estrous Cycle (Relative Expression)

| Estrous Cycle Phase | Relative KISS1 mRNA Expression | Reference |

| Proestrus | 94.62 ± 10.57 | |

| Estrus | 28.61 ± 3.48 | |

| Metestrus | 62.78 ± 7.98 | |

| Diestrus | Not significantly different from metestrus and proestrus |

Table 3: Kisspeptin-Immunoreactivity in Rat Hypothalamic Nuclei

| Hypothalamic Nucleus | Kisspeptin-IR (fmol/punch) | Reference |

| Arcuate Nucleus (ARC) | 47.1 ± 6.2 | |

| Anteroventral Periventricular Nucleus (AVPV) | 7.6 ± 1.3 |

Table 4: Plasma Kisspeptin Levels in Pregnant vs. Non-Pregnant Women

| Group | Plasma Kisspeptin (pmol/L) | Reference |

| Non-Pregnant | 65 ± 13 | |

| Third Trimester Pregnant | 13,783 ± 864 |

Signaling Pathways

This compound exerts its effects by binding to its receptor, GPR54. This interaction initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

In Situ Hybridization for Kiss1 mRNA

Detailed Protocol:

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a series of sucrose solutions (10%, 20%, and 30% in PBS) at 4°C until the tissue sinks.

-

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

-

Cut 14-20 µm coronal sections using a cryostat and mount on charged glass slides.

-

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for Kiss1 using in vitro transcription from a linearized plasmid containing the Kiss1 cDNA.

-

-

Hybridization:

-

Air-dry the sections and fix with 4% PFA.

-

Treat with proteinase K to improve probe penetration.

-

Acetylate the sections to reduce background staining.

-

Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize with the DIG-labeled Kiss1 probe overnight in a humidified chamber at 65°C.

-

-

Washing and Detection:

-

Perform a series of high-stringency washes in saline-sodium citrate (SSC) buffer at 65°C to remove unbound probe.

-

Block non-specific binding sites with blocking solution (e.g., 10% normal sheep serum in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the sections with an alkaline phosphatase (AP)-conjugated anti-DIG antibody overnight at 4°C.

-

Wash the sections in TBST.

-

Develop the signal using a chromogenic substrate such as NBT/BCIP until the desired color intensity is reached.

-

-

Analysis:

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Image the sections using a bright-field microscope and quantify the signal intensity using image analysis software.

-

Immunohistochemistry (IHC) for Kisspeptin

Detailed Protocol:

-

Tissue Preparation and Antigen Retrieval:

-

Prepare 5-10 µm sections from paraffin-embedded or frozen tissue blocks.

-

For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced antigen retrieval by incubating the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

-

Staining:

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-30 minutes.

-

Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Incubate with a primary antibody against Kisspeptin overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated streptavidin complex for 1 hour.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit.

-

-

Analysis:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip.

-

Examine the sections under a light microscope to visualize Kisspeptin immunoreactivity.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

Detailed Protocol (based on a typical sandwich ELISA kit):

-

Assay Preparation:

-

Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with an anti-Kisspeptin antibody.

-

-

Incubation and Detection:

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the wells four times with the provided wash buffer.

-

Add 100 µL of HRP-conjugated streptavidin to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells four times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes in the dark at room temperature.

-

Add 50 µL of stop solution to each well.

-

-

Analysis:

-

Immediately read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a pivotal regulator of the reproductive axis, with its production and secretion being meticulously controlled by a network of hormonal, neural, and metabolic factors. Understanding the intricacies of its endogenous regulation is paramount for the development of novel therapeutic strategies for reproductive disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in this dynamic field.

References

A Technical Guide to the KISS1 Gene and its Role in the Production of Kisspeptin Peptides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The KISS1 gene, initially identified for its role in suppressing cancer metastasis, is now recognized as a critical upstream regulator of the reproductive axis. Its protein products, the kisspeptin peptides, are the endogenous ligands for the G protein-coupled receptor, KISS1R (also known as GPR54). Activation of KISS1R in the hypothalamus triggers a signaling cascade that potently stimulates the synthesis and secretion of Gonadotropin-Releasing Hormone (GnRH), the master hormone controlling the reproductive system. This intricate interplay governs the onset of puberty, the regulation of gonadotropin secretion, and overall fertility. This technical guide provides an in-depth exploration of the KISS1 gene, the biosynthesis of its peptide products, the molecular signaling pathways they activate, and their physiological significance. It includes a compilation of quantitative data and detailed experimental protocols relevant to the study of the KISS1/KISS1R system.

The KISS1 Gene: Genomic Structure and the Preproprotein

The human KISS1 gene is located on the long arm of chromosome 1 at position 1q32.1.[1][2][3] It consists of four exons, with the final two exons encoding the precursor protein.[4][5] This gene was first identified as a metastasis suppressor in malignant melanoma, a function that gave its primary protein product the original name "metastin".

Transcription and translation of the KISS1 gene produce a 145-amino acid prepro-kisspeptin. This precursor protein contains a signal peptide and several cleavage sites that are essential for its subsequent processing into biologically active peptides. The full-length precursor, KP-145, contains a PEST sequence (rich in proline, glutamic acid, serine, and threonine), which suggests it has a short intracellular half-life due to targeting for proteasomal degradation.

Biosynthesis and Processing of Kisspeptin Peptides

The 145-amino acid prepro-kisspeptin undergoes proteolytic cleavage to generate a family of smaller, C-terminally amidated peptides known collectively as kisspeptins. The primary and most abundant product is a 54-amino acid peptide, kisspeptin-54 (KP-54). This peptide can be further processed to yield shorter fragments, including kisspeptin-14 (KP-14), kisspeptin-13 (KP-13), and kisspeptin-10 (KP-10).

All these peptides share a common C-terminal 10-amino acid sequence, which is the minimal fragment required for binding to and activating the KISS1R. This conserved C-terminal region features an Arg-Phe-NH2 motif, which is crucial for biological activity.

The Kisspeptin Receptor: KISS1R (GPR54)

Kisspeptins exert their biological effects by binding to the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). KISS1R is a quintessential Gq/11-coupled receptor, featuring seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. High expression levels of KISS1R are found in the placenta, pituitary, pancreas, and notably, in the hypothalamus on GnRH neurons. This specific co-localization on GnRH neurons is fundamental to kisspeptin's role in regulating the reproductive axis.

Molecular Signaling Pathways

The binding of a kisspeptin peptide to KISS1R initiates a cascade of intracellular signaling events. While multiple pathways have been identified, the canonical pathway operates through the Gαq/11 subunit.

Canonical Gαq/11 Pathway

Upon ligand binding, KISS1R activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

Associated Signaling Pathways

In addition to the canonical pathway, KISS1R activation has been shown to stimulate other signaling cascades, creating a complex network that can vary by cell type. These include:

-

MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

PI3K/Akt Pathway: Evidence suggests that kisspeptin signaling can also involve the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

-

RhoA-dependent Signaling: In the context of cancer metastasis, kisspeptin has been shown to activate RhoA-dependent signaling, leading to the phosphorylation of EIF2AK2.

Physiological Roles of the KISS1/KISS1R System

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The most well-characterized role of the KISS1/KISS1R system is the regulation of reproduction. Kisspeptin neurons in the hypothalamus, particularly in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly synapse with GnRH neurons. Activation of KISS1R on these neurons is the primary trigger for the pulsatile release of GnRH. GnRH then travels to the anterior pituitary to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function. This system is essential for the onset of puberty, and mutations that inactivate KISS1R lead to hypogonadotropic hypogonadism.

Role in Cancer Metastasis

KISS1 was originally named as a metastasis suppressor gene. Its expression has been shown to inhibit the migration, invasion, and metastatic potential of various cancer cells, including melanoma, breast, and colorectal cancers. The anti-metastatic effect is mediated through the KISS1R and involves pathways that inhibit cell motility and invasion, such as the RhoA/EIF2AK2 pathway. Loss of KISS1 expression in tumor cells has been associated with a more aggressive and metastatic phenotype.

Quantitative Analysis of Kisspeptin and its Receptor

Quantitative data is crucial for understanding the potency, expression, and dynamics of the KISS1/KISS1R system.

Table 1: Kisspeptin Peptide Characteristics and Expression

| Parameter | Value | Species/Tissue | Method | Reference |

| KP-IR in ARC | 47.1 ± 6.2 fmol/punch | Rat (Female) | Radioimmunoassay | |

| KP-IR in AVPV | 7.6 ± 1.3 fmol/punch | Rat (Female) | Radioimmunoassay | |

| KP-IR in Placenta | 1.26 ± 0.15 fmol/mg | Rat | Radioimmunoassay | |

| KP-54 Half-life (in vitro) | ~55 seconds | Human Plasma | Incubation Assay | |

| KP-54 Half-life (in vivo) | ~28 minutes | Human (Male) | IV Administration |

Table 2: KISS1R Binding Affinities and Potency

| Ligand | Parameter | Value | Cell Line/System | Method | Reference |

| RF9 | Kd | 1.6 x 10-5 M | CHO cells (human KISS1R) | Radioligand Binding | |

| RF9 | EC50 (Ca2+) | 3.0 x 10-6 M | CHO cells (human KISS1R) | Calcium Imaging | |

| RF9 | EC50 (IP) | 1.6 x 10-7 M | CHO cells (human KISS1R) | Inositol Phosphate Assay | |

| KP-10, KP-13, KP-14, KP-54 | Binding Affinity | Exhibit similar affinity and efficacy | Various | Binding Assays |

Key Experimental Methodologies

Quantification of Kisspeptin Peptides: Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify peptide levels in tissue homogenates or plasma.

Detailed Protocol:

-

Tissue Preparation: Brain regions (e.g., ARC, AVPV) are micro-dissected from 300 µm brain sections. Tissues are homogenized in an extraction buffer.

-

Radiolabeling: A synthetic kisspeptin standard (typically KP-10) is radiolabeled with 125I using the chloramine-T method. The labeled peptide is then purified via reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled synthetic kisspeptin peptide.

-

Competitive Binding: Samples, standards, radiolabeled kisspeptin ("tracer"), and a specific primary antibody (e.g., rabbit anti-KP-10 polyclonal antibody) are incubated together. Unlabeled kisspeptin in the sample competes with the tracer for antibody binding sites.

-

Separation: A secondary antibody (e.g., goat anti-rabbit) and precipitating reagent are added to separate antibody-bound from free tracer. The mixture is centrifuged, and the supernatant is decanted.

-

Detection: The radioactivity of the pellet (containing the bound tracer) is measured using a gamma counter.

-

Calculation: The concentration of kisspeptin in the samples is determined by comparing the results to the standard curve. The assay sensitivity can reach levels of <1 fmol/tube.

Localization of KISS1 mRNA: In Situ Hybridization (ISH)

ISH is used to visualize the location of specific mRNA transcripts within tissue sections, providing critical information on the distribution of KISS1-expressing neurons.

Detailed Protocol:

-

Probe Generation: An antisense RNA probe complementary to the KISS1 mRNA sequence is synthesized via in vitro transcription from a linearized cDNA template. The probe is labeled with a hapten such as digoxigenin (DIG) or fluorescein isothiocyanate (FITC).

-

Tissue Preparation: Animals are perfused, and the brain is dissected. The tissue is fixed in 4% paraformaldehyde, cryoprotected in a sucrose solution, and rapidly frozen. Frozen sections (e.g., 14-20 µm) are cut and mounted on coated slides.

-

Hybridization: The labeled probe is diluted in a hybridization buffer and applied to the tissue sections. Slides are incubated overnight at an elevated temperature (e.g., 65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.

-

Washing: A series of stringent washes are performed to remove the unbound and non-specifically bound probe. This typically involves washes in saline-sodium citrate (SSC) buffer at high temperatures.

-

Immunodetection: The hapten-labeled probe is detected using an antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).

-

Signal Visualization:

-

Chromogenic: A substrate (e.g., NBT/BCIP for AP) is added, which produces a colored precipitate at the site of probe binding, visible by light microscopy.

-

Fluorescent: A fluorescent substrate (e.g., TSA-based system for HRP) is used, allowing for visualization with a fluorescence microscope.

-

-

Imaging and Analysis: Sections are imaged to document the anatomical location and density of KISS1 mRNA-expressing cells.

In Vivo Functional Assessment

This protocol assesses the biological activity of kisspeptin administration on downstream hormonal responses.

Protocol Outline:

-

Animal Model: Healthy male subjects or relevant animal models are used.

-

Study Design: A randomized, placebo-controlled, crossover design is often employed. Each subject receives both the kisspeptin infusion and a vehicle (placebo) infusion on separate occasions.

-

Administration: Kisspeptin (e.g., KP-54 or KP-10) is administered intravenously at a specific dose (e.g., 1.0 nmol/kg/h) for a defined period (e.g., 75 minutes).

-

Blood Sampling: Blood samples are collected at regular intervals (e.g., every 15 minutes) before, during, and after the infusion.

-

Hormone Analysis: Plasma or serum is separated and analyzed for levels of kisspeptin, LH, FSH, and sex steroids (e.g., testosterone, estradiol) using validated immunoassays (e.g., RIA, ELISA).

-

Data Analysis: Hormone concentration profiles over time are analyzed to determine the effect of kisspeptin administration compared to placebo. A significant increase in LH levels indicates a biologically active dose.

Conclusion and Future Directions

The KISS1 gene and its derived kisspeptin peptides are indispensable components of neuroendocrine control, primarily governing the reproductive axis. The pathway from gene transcription to peptide secretion and receptor activation represents a tightly regulated system that is fundamental for puberty and fertility. Furthermore, its role as a metastasis suppressor highlights its multifaceted nature and presents opportunities for therapeutic development in oncology. Future research should focus on elucidating the cell-specific signaling networks activated by KISS1R, developing potent and stable KISS1R agonists and antagonists for therapeutic use, and further exploring the crosstalk between the KISS1 system and metabolic and environmental signals. A deeper understanding of these mechanisms will be paramount for developing novel treatments for reproductive disorders and cancer.

References

- 1. Kisspeptin - Wikipedia [en.wikipedia.org]

- 2. KISS1 | Cancer Genetics Web [cancer-genetics.org]

- 3. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]

- 4. Novel Insight into the Role of the Kiss1/GPR54 System in Energy Metabolism in Major Metabolic Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Effects of Kisspeptin-10 on Mood and Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide member of the kisspeptin family, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, more recently, as a significant modulator of mood and behavior.[1][2] Encoded by the KISS1 gene, this compound acts as an endogenous ligand for the G protein-coupled receptor, GPR54 (also known as Kiss1r).[2][3] While its role in reproductive function is well-established, a growing body of evidence from both animal and human studies indicates that this compound signaling extends to extra-hypothalamic brain regions, influencing emotional processing, mood states, and sexual behavior.[4] This technical guide provides an in-depth overview of the effects of this compound on mood and behavior, detailing experimental protocols, presenting quantitative data, and illustrating the underlying signaling pathways.

Core Functions and Mechanisms of Action

This compound's primary mechanism of action involves binding to its receptor, GPR54, which is expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. This interaction stimulates the synthesis and release of GnRH, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately regulating gonadal steroidogenesis.

Beyond the HPG axis, GPR54 is also found in various limbic and paralimbic brain structures, including the amygdala, hippocampus, and frontal cortex, which are key areas for emotional regulation. The effects of this compound on mood and behavior are thought to be mediated through direct action in these brain regions, as well as through interactions with other neurotransmitter systems, notably the serotonergic and adrenergic systems.

Data on the Effects of this compound on Mood and Behavior

The following tables summarize key quantitative findings from studies investigating the impact of this compound and its longer-form precursor, Kisspeptin-54, on various parameters of mood and behavior in both human and animal models.

Table 1: Effects of Kisspeptin Administration on Mood in Humans

| Study Population | Kisspeptin Form & Dose | Administration Route | Psychometric Test | Key Finding | Statistical Significance |

| 29 healthy heterosexual young men | Kisspeptin-54 (1 nmol/kg/h for 75 min) | Intravenous | Positive and Negative Affect Schedule (PANAS) | Reduction in negative mood score. | P = 0.031 |

| 29 healthy heterosexual young men | Kisspeptin-54 (1 nmol/kg/h for 75 min) | Intravenous | PANAS | No significant effect on positive mood. | Not significant |

Table 2: Correlation between Kisspeptin-Induced Brain Activity and Behavioral Measures in Humans

| Study Population | Kisspeptin Form & Dose | Administration Route | Behavioral Measure | Brain Region | Correlation |

| 29 healthy heterosexual young men | Kisspeptin-54 (1 nmol/kg/h for 75 min) | Intravenous | Reward (BAS Drive) | Putamen | Positive correlation between enhanced putamen activity in response to sexual images and higher reward drive. |

| 29 healthy heterosexual young men | Kisspeptin-54 (1 nmol/kg/h for 75 min) | Intravenous | Sexual Aversion (SADI-Negative) | Putamen | Negative correlation between enhanced putamen activity in response to sexual images and lower sexual aversion. |

| 29 healthy heterosexual young men | Kisspeptin-54 (1 nmol/kg/h for 75 min) | Intravenous | Positive Mood (PANAS) | Amygdala | Positive correlation between enhanced amygdala activity in response to couple-bonding images and improved positive mood. |

Table 3: Effects of this compound on Hormonal and Behavioral Parameters in Animals

| Animal Model | This compound Dose | Administration Route | Behavioral Test | Key Finding |